molecular formula C37H40N2O3 B15251933 9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]- CAS No. 71701-33-2

9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-

Cat. No.: B15251933
CAS No.: 71701-33-2
M. Wt: 560.7 g/mol
InChI Key: RFROTQNVJNTBLU-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-: is a complex organic compound with a molecular formula of C37H40N2O3 and a molecular weight of 560.74 g/mol . This compound is part of the anthraquinone family, known for its diverse applications in dyes, pigments, and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]- typically involves multiple steps, starting from anthracene. The process includes:

    Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.

    Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.

    Substitution: The amino groups are then substituted with the desired phenoxy and trimethylphenyl groups under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinones.

    Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.

    Substitution: Various substitution reactions can occur, particularly involving the amino and phenoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthracenediones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of various dyes and pigments. Its unique structure allows for the creation of vibrant and stable colors.

Biology

In biological research, derivatives of this compound are studied for their potential use as fluorescent markers and probes due to their strong fluorescence properties.

Medicine

In medicine, certain derivatives of anthraquinones are investigated for their anticancer properties. They can intercalate with DNA and inhibit topoisomerase enzymes, leading to cell death.

Industry

Industrially, this compound is used in the production of high-performance dyes and pigments for textiles, plastics, and coatings.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]- involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound can also generate reactive oxygen species (ROS), causing oxidative damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]- stands out due to its bulky substituents, which can significantly influence its chemical reactivity and physical properties. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in various applications.

Properties

CAS No.

71701-33-2

Molecular Formula

C37H40N2O3

Molecular Weight

560.7 g/mol

IUPAC Name

1-amino-4-(2,4,6-trimethylanilino)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracene-9,10-dione

InChI

InChI=1S/C37H40N2O3/c1-21-17-22(2)33(23(3)18-21)39-28-19-29(42-25-15-13-24(14-16-25)37(7,8)20-36(4,5)6)32(38)31-30(28)34(40)26-11-9-10-12-27(26)35(31)41/h9-19,39H,20,38H2,1-8H3

InChI Key

RFROTQNVJNTBLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=CC=C(C=C5)C(C)(C)CC(C)(C)C)C

Origin of Product

United States

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